molecular formula C19H18N2O3 B2798868 3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898463-41-7

3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No. B2798868
M. Wt: 322.364
InChI Key: FEHYCJLJLFBTBD-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C19H18N2O3 and its molecular weight is 322.364. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

One area of research on compounds closely related to 3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide has focused on their strong diuretic properties and potential as hypertension remedies. Studies have identified polymorphic modifications of these compounds, revealing differences in crystal packing and organization that could influence their pharmacological properties (Shishkina et al., 2018).

Antimicrobial and Antitubercular Activities

Another significant application is in antimicrobial and antitubercular activities. Novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides have been synthesized and shown effective against various bacteria strains, including Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli, highlighting the compound's potential as an antibacterial agent (Largani et al., 2017).

Antitubercular Agents

Research has also explored the antitubercular potential of derivatives of 3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide. An improved method for preparing ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate led to the synthesis of a series of hetarylamides, which were analyzed for their antitubercular activities. The results supported the compounds' roles as potential antitubercular agents, opening avenues for new treatments (Ukrainets et al., 2008).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds structurally related to 3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide have been extensively studied. This includes the synthesis of various derivatives through recyclization processes and the analysis of their spectral characteristics, contributing to a deeper understanding of their chemical properties and potential applications in medicinal chemistry (Tretyakov & Maslivets, 2020).

properties

IUPAC Name

3-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-24-16-6-2-4-13(10-16)19(23)20-15-8-12-5-3-7-21-17(22)11-14(9-15)18(12)21/h2,4,6,8-10H,3,5,7,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHYCJLJLFBTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089155
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

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